6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone
Description
Properties
IUPAC Name |
6,7-dimethoxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-22-14-7-4-13(5-8-14)6-9-15-10-17(21)16-11-19(23-2)20(24-3)12-18(16)25-15/h4-5,7-8,10-12H,6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSWREVQEJRZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=CC(=C(C=C3O2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151830 | |
| Record name | 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117596-92-6 | |
| Record name | 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117596926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Extraction and Partitioning
The initial step involves refluxing dried agarwood powder with ethanol or methanol to extract polar constituents. The crude extract is subsequently partitioned using solvents of increasing polarity:
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Petroleum ether : Removes non-polar compounds (e.g., fatty acids, terpenes).
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Ethyl acetate (EtOAc) : Selectively extracts mid-polarity chromones, including DMEPEC.
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n-Butanol and water : Retain highly polar glycosides and sugars.
The ethyl acetate fraction, enriched with chromones, undergoes further purification.
Silica Gel Column Chromatography (CC)
The EtOAc fraction is subjected to silica gel CC with gradient elution using hexane/ethyl acetate mixtures. For DMEPEC, a hexane/EtOAc gradient (5:1 to 0:1) effectively separates chromones based on polarity. Fractions are monitored via thin-layer chromatography (TLC), with DMEPEC exhibiting an Rf value of 0.62 in CHCl3/acetone (20:1).
Sephadex LH-20 Gel Filtration
Further purification employs Sephadex LH-20, a dextran-based gel, with methanol or methanol/chloroform mixtures. This step removes residual impurities by size exclusion and adsorption mechanisms.
Preparative Thin-Layer Chromatography (TLC)
Final isolation uses preparative TLC with optimized solvent systems. For DMEPEC, CHCl3/acetone (20:1) yields 8.2 mg of pure compound from 110 mg of semi-pure fraction, achieving a recovery rate of 7.45% for this step.
Table 1: Key Parameters in DMEPEC Isolation
| Step | Solvent System | Stationary Phase | Yield (mg) | Purity (%) |
|---|---|---|---|---|
| Ethanol Extraction | Ethanol | - | Crude | - |
| Liquid-Liquid Partition | Petroleum ether/EtOAc | - | Enriched | - |
| Silica Gel CC | Hexane/EtOAc (5:1–0:1) | Silica gel 60 | 110 | ~50 |
| Sephadex LH-20 | Methanol | Sephadex LH-20 | 95 | ~80 |
| Preparative TLC | CHCl3/acetone (20:1) | Silica gel GF254 | 8.2 | >98 |
Challenges in Synthetic Approaches
While natural extraction remains the primary source, synthetic routes are less documented in peer-reviewed literature. The scarcity of detailed protocols may stem from structural complexity, including:
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Regioselective methoxylation : Introducing methoxy groups at C6 and C7 requires precise control to avoid side reactions.
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Phenethyl side-chain attachment : Coupling the 2-phenylethyl moiety to the chromone core demands specialized reagents (e.g., Friedel-Crafts catalysts).
Preliminary synthetic strategies inferred from related chromones involve:
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Base-mediated alkylation : Reacting 6,7-dimethoxy-4H-chromen-4-one with 4-methoxyphenethyl bromide in dimethylformamide (DMF) using K2CO3.
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Purification via column chromatography : Similar to natural isolation, though industrial-scale synthesis may employ continuous flow systems for higher throughput.
Industrial-Scale Considerations
Industrial production faces hurdles in scaling natural extraction due to agarwood’s limited availability. Synthetic biology approaches, such as heterologous expression of chromone biosynthetic genes in microbial hosts, are emerging alternatives. However, these methods remain experimental and lack optimization for DMEPEC.
Analytical Validation
Post-isolation, structural confirmation employs:
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromone ring to a dihydrochromone structure.
Substitution: Substitution reactions can introduce different functional groups into the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromones .
Scientific Research Applications
Anti-inflammatory Properties
Research has demonstrated that 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone exhibits significant anti-inflammatory effects. It operates by inhibiting the nuclear factor kappa B (NF-κB) pathway, which is crucial in regulating inflammatory responses. Studies show that this compound reduces nitric oxide (NO) production and pro-inflammatory cytokines in macrophages .
Case Study:
In a study involving LPS-stimulated RAW 264.7 macrophages, the compound exhibited a relative luciferase activity value of 0.38 compared to a control value of 1.03, indicating its effectiveness in suppressing NF-κB activation .
Antioxidant Activity
The compound also displays antioxidant properties, contributing to its potential therapeutic applications. Its ability to neutralize free radicals may help mitigate oxidative stress-related diseases.
Anticancer Potential
Emerging studies suggest that chromone derivatives can inhibit cancer cell proliferation. The specific mechanisms often involve apoptosis induction and cell cycle arrest in various cancer cell lines .
Applications in Medicine
- Therapeutic Development:
- Natural Product Chemistry:
Industrial Applications
Building Block for Organic Synthesis:
Due to its unique structure and reactivity, this chromone derivative is utilized as a building block in organic synthesis for creating more complex molecules. Its methoxy groups enhance solubility and reactivity, making it valuable in material science and chemical industries.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone involves the inhibition of NF-κB activation, a key pathway in the inflammatory response. By inhibiting this pathway, the compound reduces the production of pro-inflammatory cytokines and nitric oxide (NO) in macrophages . This anti-inflammatory effect is mediated through the suppression of NF-κB signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
DMEPEC differs from related PECs in substituent positions and functional groups, which critically influence its physicochemical and biological properties. Key analogs include:
Key Observations :
- Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., in DMEPEC) enhance lipophilicity and membrane permeability compared to hydroxylated analogs, which may improve bioavailability but reduce solubility .
- Phenyl Substitutions : A 4-methoxy group on the phenyl ring (as in DMEPEC) confers moderate NF-κB inhibition (0.38 vs. control), whereas 3’-hydroxy-4’-methoxy substitutions (e.g., in compound 12 from ) increase acetylcholinesterase inhibition (>12%) .
Anti-Inflammatory Effects
- DMEPEC: Suppresses LPS-induced NF-κB activation (relative luciferase activity: 0.38) and NO production in macrophages without cytotoxicity .
- 6,7-Dimethoxy-2-(2-phenylethyl)chromone: Higher NF-κB inhibition (0.31) but similar NO suppression, suggesting the phenethyl group’s simplicity enhances potency .
- 5,6-Dihydroxy-2-[2-(3’-hydroxy-4’-methoxyphenyl)ethyl]chromone: Potent NO suppression but weaker NF-κB inhibition, indicating hydroxylation’s role in modulating specific pathways .
Enzyme Inhibition
- α-Glucosidase Inhibition : DMEPEC and analogs (e.g., 6,7-dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)ethyl]chromone) show suppressive effects (~20% inhibition), linked to methoxy/hydroxy group interactions with enzyme active sites .
- Acetylcholinesterase Inhibition : Hydroxylated derivatives (e.g., 6-hydroxy-7-methoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone) exhibit >12% inhibition, outperforming DMEPEC, likely due to hydrogen bonding with hydroxyl groups .
Cytotoxicity
Research Implications and Therapeutic Potential
DMEPEC’s multi-target effects (e.g., PPARγ modulation for diabetes, SRC/CTNNB1 interaction for neuroprotection) distinguish it from narrower-acting analogs . However, hydroxylated derivatives may be preferable for enzyme inhibition, while methoxylated forms excel in anti-inflammatory applications.
Biological Activity
6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone is a chromone derivative that has garnered attention for its significant biological activities, particularly in anti-inflammatory and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features two methoxy groups at the 6 and 7 positions on the chromone ring and a 4-methoxyphenyl group attached to the ethyl chain. This unique substitution pattern is believed to enhance its biological efficacy compared to other chromone derivatives.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of the NF-κB signaling pathway. NF-κB is a critical transcription factor that regulates the expression of various pro-inflammatory cytokines. By inhibiting NF-κB activation, this compound reduces the production of nitric oxide (NO) and other inflammatory mediators in macrophages .
Anti-inflammatory Effects
Research indicates that this compound exhibits potent anti-inflammatory properties. In vitro studies have demonstrated that it significantly suppresses lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages without inducing cytotoxicity . The compound was shown to reduce relative luciferase activity in LPS-stimulated cells, indicating effective inhibition of NF-κB activation (relative luciferase activity value: 0.31 ± 0.05) .
Cytotoxicity Studies
In terms of cytotoxicity, studies have confirmed that this compound does not exhibit significant cytotoxic effects on RAW 264.7 cells after a 24-hour treatment period. This characteristic makes it a promising candidate for further therapeutic exploration in inflammatory diseases .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar chromones:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 6,7-Dimethoxy-2-(2-phenylethyl)chromone | Lacks the 4-methoxy group | Moderate anti-inflammatory activity |
| 7-Methoxy-2-(2-phenylethyl)chromone | Lacks methoxy groups on the chromone ring | Weaker anti-inflammatory effects |
| 6-Hydroxy-7-Methoxy-2-(2-(4-hydroxyphenyl)ethyl) | Contains hydroxyl groups | Enhanced cytotoxicity |
The presence of methoxy groups in this compound appears to enhance its anti-inflammatory properties when compared to its analogs .
Case Studies and Research Findings
- Inhibition of Inflammatory Mediators : A study demonstrated that this chromone derivative effectively inhibited LPS-induced production of inflammatory mediators such as NO and pro-inflammatory cytokines in macrophages .
- Therapeutic Potential : Ongoing research is exploring its potential therapeutic applications in treating inflammatory diseases due to its ability to modulate immune responses without significant cytotoxicity .
- Comparative Efficacy : In comparative studies with other chromones, this compound exhibited superior efficacy in suppressing NF-κB activation and related inflammatory pathways .
Q & A
Basic Research Questions
Q. What are the standard methods for structural elucidation of 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone?
- Methodological Answer: The compound is identified using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HR-MS), and comparisons with published data. For example, NMR signals for the chromone core (δ ~6.3–6.8 ppm for aromatic protons) and methoxy groups (δ ~3.8–4.0 ppm) are critical. Cross-validation with databases like SciFinder and X-ray crystallography (for absolute configuration) is also employed .
Q. How is this compound extracted and isolated from natural sources?
- Methodological Answer: Agarwood (Aquilaria spp.) is typically extracted with ethanol or methanol via reflux. Chromatographic techniques (silica gel column chromatography, Sephadex LH-20, and semi-preparative HPLC) are used for isolation. Solvent polarity gradients (e.g., hexane/ethyl acetate) optimize separation of chromone derivatives .
Q. What biological activities have been reported for this compound?
- Methodological Answer:
- Anti-inflammatory: Inhibits TNF-α and IL-1β via MAPK pathway downregulation in LPS-induced macrophages (IC₅₀ values: 10–30 µM) .
- Antioxidant: Scavenges ABTS•⁺ radicals (IC₅₀: 12–35 µM) .
- Antitumor: Weak cytotoxicity against SMMC-7721 and MGC-803 cell lines (IC₅₀: 18–38 µg/mL) .
Advanced Research Questions
Q. How do substituent positions (e.g., methoxy groups) influence the bioactivity of 2-(2-phenylethyl)chromones?
- Methodological Answer:
- Methoxy Substitution: 6,7-Dimethoxy substitution enhances anti-inflammatory activity compared to mono-methoxy derivatives (e.g., 7-methoxy analogs). This is attributed to improved lipophilicity and receptor binding .
- Phenyl Modifications: A 4-methoxyphenyl group in the ethyl side chain increases α-glucosidase inhibition (IC₅₀: ~50 µM) compared to unsubstituted phenyl groups .
- Data Source: SAR studies using UPLC-QTOF-MS and in vitro assays .
Q. What challenges exist in synthesizing this compound, and how are they addressed?
- Methodological Answer:
- Key Challenges: Regioselective methoxylation at C6/C7 and stereochemical control during ethylphenethyl side-chain attachment.
- Solutions:
- Use of protecting groups (e.g., benzyl for hydroxyls) during Friedel-Crafts acylation.
- Biocatalytic approaches (e.g., cytochrome P450 enzymes) for selective oxidation .
Q. How do environmental factors (e.g., stress treatments) affect the biosynthesis of this chromone in Aquilaria spp.?
- Methodological Answer:
- FeSO₄ Treatment: 0.8% FeSO₄ for 7 days increases chromone content by 2–3× via oxidative stress induction .
- MeJA Treatment: 200 µmol/L methyl jasmonate upregulates phenylpropanoid pathway genes, boosting chromone accumulation (e.g., 4′-methoxy isoagarotetrol by 40%) .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
- Methodological Answer:
- Contradiction: Weak cytotoxicity (IC₅₀ > 18 µg/mL) vs. potent anti-inflammatory effects (IC₅₀ < 30 µM).
- Resolution: Bioactivity depends on assay models. For example, NF-κB inhibition (anti-inflammatory) is mechanistically distinct from direct cytotoxicity. Use pathway-specific assays (e.g., luciferase-based NF-κB reporters) to clarify .
Q. Which analytical techniques are most effective for quantifying this chromone in complex matrices?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
